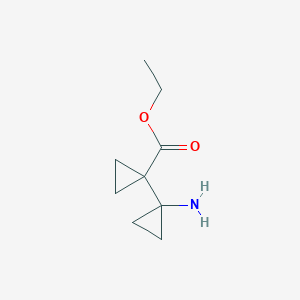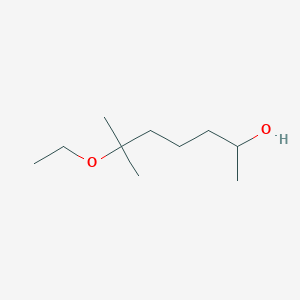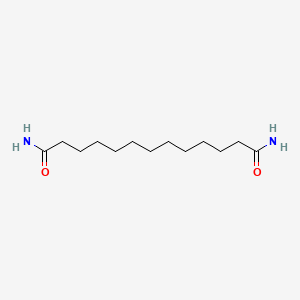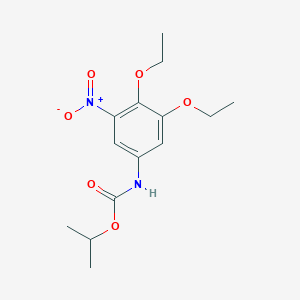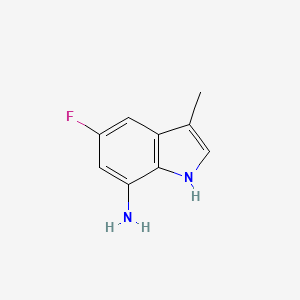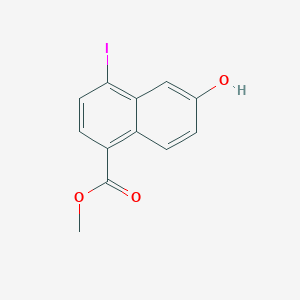
methyl 6-hydroxy-4-iodonaphthalene-1-carboxylate
描述
Methyl 6-hydroxy-4-iodo-1-naphthoate is an organic compound with the molecular formula C12H9IO3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as a hydroxyl group, an iodine atom, and a methyl ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-4-iodo-1-naphthoate typically involves the iodination of a naphthalene derivative followed by esterification. One common method includes the following steps:
Iodination: The starting material, 6-hydroxy-1-naphthoic acid, undergoes iodination using iodine and a suitable oxidizing agent such as sodium iodate in an acidic medium.
Esterification: The resulting 6-hydroxy-4-iodo-1-naphthoic acid is then esterified using methanol and a catalyst like sulfuric acid to form Methyl 6-hydroxy-4-iodo-1-naphthoate.
Industrial Production Methods
Industrial production of Methyl 6-hydroxy-4-iodo-1-naphthoate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Iodination: Large-scale iodination using industrial reactors to ensure uniform distribution of iodine.
Continuous Esterification: Continuous flow reactors are employed for the esterification process to enhance efficiency and yield.
化学反应分析
Types of Reactions
Methyl 6-hydroxy-4-iodo-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-oxo-4-iodo-1-naphthoate.
Reduction: Methyl 6-hydroxy-1-naphthoate.
Substitution: Methyl 6-hydroxy-4-amino-1-naphthoate or Methyl 6-hydroxy-4-thio-1-naphthoate.
科学研究应用
Methyl 6-hydroxy-4-iodo-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 6-hydroxy-4-iodo-1-naphthoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Methyl 6-hydroxy-1-naphthoate: Lacks the iodine atom, making it less reactive in halogen bonding.
Methyl 4-iodo-1-naphthoate: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
Methyl 6-hydroxy-4-bromo-1-naphthoate: Contains a bromine atom instead of iodine, leading to different reactivity and biological effects.
Uniqueness
Methyl 6-hydroxy-4-iodo-1-naphthoate is unique due to the presence of both a hydroxyl group and an iodine atom, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound in various fields of research and industry .
属性
分子式 |
C12H9IO3 |
|---|---|
分子量 |
328.10 g/mol |
IUPAC 名称 |
methyl 6-hydroxy-4-iodonaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H9IO3/c1-16-12(15)9-4-5-11(13)10-6-7(14)2-3-8(9)10/h2-6,14H,1H3 |
InChI 键 |
SYFMVPLWVNZZHH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2C=CC(=CC2=C(C=C1)I)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
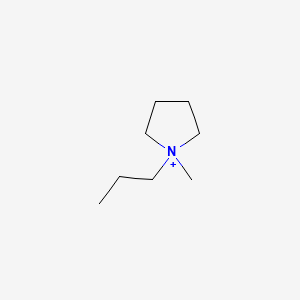
![8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile](/img/structure/B8573866.png)
![ethyl 2-[3-(2-hydroxyethyl)phenyl]acetate](/img/structure/B8573872.png)

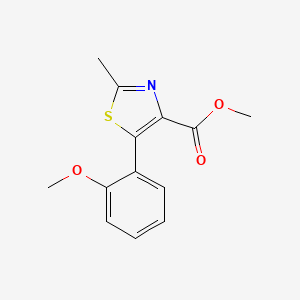
![4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B8573910.png)
![2-(Propane-2-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B8573918.png)
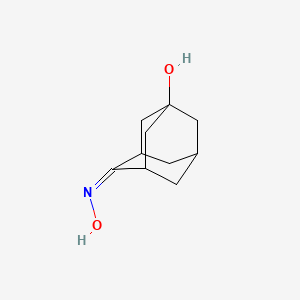
![4-[(3-Phenylprop-2-en-1-yl)amino]benzoic acid](/img/structure/B8573927.png)
